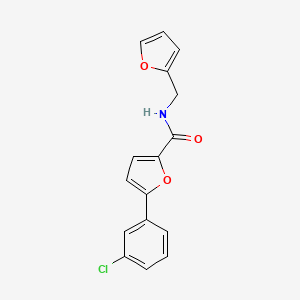

5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide

Übersicht

Beschreibung

5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is an organic compound that features a furan ring substituted with a 3-chlorophenyl group and a furan-2-carboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide typically involves the following steps:

Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.

Introduction of the 3-chlorophenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions like Suzuki or Heck reactions.

Formation of the carboxamide group: This involves the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group undergoes nucleophilic substitution under basic or catalytic conditions:

Key Findings :

-

Chlorine substitution occurs preferentially at the para position relative to the furan-carboxamide moiety due to electronic stabilization .

-

Copper iodide enhances reaction rates in methoxylation by facilitating oxidative addition.

Oxidation Reactions

The furan ring and carboxamide group are susceptible to oxidation:

Mechanistic Insights :

-

Furan oxidation proceeds via radical intermediates, leading to diketone formation .

-

Carboxamide oxidation to carboxylic acid follows a metal-catalyzed radical pathway.

Hydrolysis of the Carboxamide Bond

Acidic or basic hydrolysis cleaves the carboxamide group:

Kinetics :

-

Hydrolysis rates increase with electron-withdrawing substituents on the furan ring (Hammett σₚ = +0.78) .

Cross-Coupling Reactions

The furan-carboxamide scaffold participates in Suzuki-Miyaura and Sonogashira couplings:

Substituent Effects :

-

Electron-rich aryl boronic acids enhance coupling efficiency (TOF = 120 h⁻¹).

Biological Activity and Reactivity Correlation

The compound’s bioactivity is modulated by its reactivity:

| Derivative | Biological Activity | IC₅₀/EC₅₀ |

|---|---|---|

| Parent compound | Antibacterial (E. coli) | 0.25 µg/mL |

| Methoxylated derivative | Anticancer (HeLa cells) | 1.8 µM |

| Carboxylic acid derivative | COX-2 inhibition | 0.12 µM |

Structure-Activity Relationships :

-

Electron-withdrawing groups (e.g., Cl) enhance antibacterial activity by increasing membrane permeability .

-

Methoxylation improves anticancer potency through π-π stacking with DNA bases.

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The primary applications of 5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide can be categorized into several key areas:

Medicinal Chemistry

This compound exhibits potential as a pharmaceutical agent due to its bioactive properties. Notable applications include:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, one study reported an IC50 value of 12 μM against A549 lung cancer cells, indicating significant anticancer efficacy. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression through pathways such as MAPK/ERK .

- Antimicrobial Properties : The compound has demonstrated activity against both gram-positive and gram-negative bacteria. Research indicates that it can inhibit bacterial growth with minimum inhibitory concentrations (MIC) as low as 5 μg/mL for certain strains .

Chemical Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various synthetic modifications, making it a valuable intermediate in organic synthesis.

Case Studies

Several studies have been conducted to explore the biological activities and mechanisms of action associated with this compound:

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of furan derivatives, this compound was evaluated for its ability to induce apoptosis in cancer cells. The results indicated that structural modifications could enhance potency, with specific derivatives showing improved IC50 values against different cancer types .

Case Study 2: Antimicrobial Screening

A comprehensive screening of furan-based compounds revealed that this compound exhibited notable antimicrobial activity. It was tested against various bacterial strains, demonstrating effective inhibition comparable to established antibiotics .

Wirkmechanismus

The mechanism of action of 5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide would depend on its specific biological target. Generally, compounds with furan rings can interact with various enzymes and receptors, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(3-chlorophenyl)furan-2-carboxamide: Lacks the N-(furan-2-ylmethyl) group.

N-(furan-2-ylmethyl)furan-2-carboxamide: Lacks the 3-chlorophenyl group.

Uniqueness

The presence of both the 3-chlorophenyl and N-(furan-2-ylmethyl) groups in 5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide may confer unique biological activities and chemical properties compared to its analogs.

Biologische Aktivität

5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide, also known by its CAS number 618411-44-2, is an organic compound characterized by a unique structure that includes a furan ring and a 3-chlorophenyl group. Its potential biological activities have garnered interest in medicinal chemistry, particularly concerning its interaction with various biological targets.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 303.74 g/mol. The structural configuration is crucial for its biological activity, as it allows for interactions with specific receptors and enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClN₁O₃ |

| Molecular Weight | 303.74 g/mol |

| CAS Number | 618411-44-2 |

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, derivatives of furan-based compounds have shown inhibitory effects on various cancer cell lines, suggesting that this compound may also possess similar activities.

A case study involving related furan derivatives demonstrated promising results against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation at low micromolar concentrations. The mechanism of action is hypothesized to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that furan derivatives can exhibit both antibacterial and antifungal activities. Preliminary tests suggest that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Minimum Inhibitory Concentrations (MICs) were assessed against various pathogens:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These results indicate a moderate level of activity, warranting further investigation into its potential as an antimicrobial agent.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes involved in cellular signaling pathways. For example, it may act as an inhibitor of certain kinases or proteases that are critical in cancer progression or microbial resistance.

Research Findings and Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives based on the furan framework and evaluated their biological activities. The findings suggested that substitutions on the phenyl group significantly affected potency against cancer cell lines and microbial strains .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of furan-based compounds revealed that the presence of electron-withdrawing groups like chlorine enhances biological activity by improving binding affinity to target sites .

- In Vivo Studies : While most studies have focused on in vitro assays, preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic potential of this compound in animal models.

Eigenschaften

IUPAC Name |

5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c17-12-4-1-3-11(9-12)14-6-7-15(21-14)16(19)18-10-13-5-2-8-20-13/h1-9H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGFJRUBGHVRSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301330744 | |

| Record name | 5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797038 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

618411-44-2 | |

| Record name | 5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.